2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Overview
Description
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential pharmacological properties. This compound belongs to the class of pyranochromenes, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method includes the condensation of aldehydes, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions, leading to the formation of the desired product in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the multicomponent reaction process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyranochromenes, amino derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its pharmacological properties, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate receptor activity, and interfere with cellular signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
- 2-amino-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
What sets 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the ethyl group at the 4-position and the cyano group at the 3-position significantly influences its reactivity and pharmacological profile.
Properties
IUPAC Name |
2-amino-4-ethyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-2-8-10(7-16)14(17)20-13-9-5-3-4-6-11(9)19-15(18)12(8)13/h3-6,8H,2,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASICXOLEJDTBNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(OC2=C1C(=O)OC3=CC=CC=C32)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384633 | |
Record name | 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49679991 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
499785-45-4 | |
Record name | 2-amino-4-ethyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80384633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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